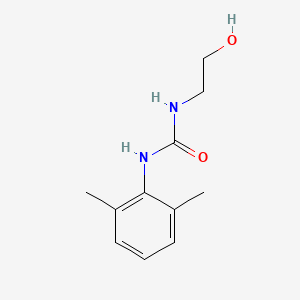
Phosphine oxide, dimethylnonyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, dimethylnonyl- is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a dimethylnonyl chain. This compound is part of a broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphine oxide, dimethylnonyl- can be synthesized through several methods. One common approach involves the oxidation of the corresponding phosphine precursor. The reaction typically employs oxidizing agents such as hydrogen peroxide or molecular oxygen under controlled conditions . Another method involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphine oxide .
Industrial Production Methods
Industrial production of phosphine oxides often utilizes large-scale oxidation processes. These processes are designed to ensure high yields and purity of the final product. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine oxide, dimethylnonyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state phosphorus compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Silanes (e.g., phenylsilane), lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Corresponding phosphines.
Substitution: Varied products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, dimethylnonyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which phosphine oxide, dimethylnonyl- exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. This interaction can influence various molecular pathways and catalytic processes. The compound’s phosphine oxide group is particularly important in these interactions, as it can coordinate with metal centers and participate in electron transfer reactions .
Vergleich Mit ähnlichen Verbindungen
Phosphine oxide, dimethylnonyl- can be compared with other similar compounds, such as:
Triphenylphosphine oxide: Known for its use as a ligand in coordination chemistry and catalysis.
Dimethylphenylphosphine oxide: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Aminophosphine oxides: Contain amino groups, which provide additional functionality and reactivity.
Conclusion
Phosphine oxide, dimethylnonyl- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in various scientific and industrial processes.
Eigenschaften
CAS-Nummer |
56029-36-8 |
|---|---|
Molekularformel |
C11H25OP |
Molekulargewicht |
204.29 g/mol |
IUPAC-Name |
1-dimethylphosphorylnonane |
InChI |
InChI=1S/C11H25OP/c1-4-5-6-7-8-9-10-11-13(2,3)12/h4-11H2,1-3H3 |
InChI-Schlüssel |
XGPNJORZWPAUAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCP(=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



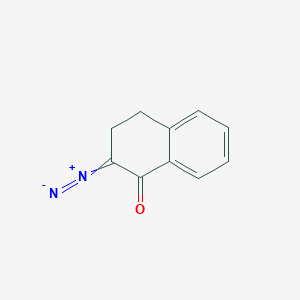
![1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14638058.png)
![4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B14638062.png)
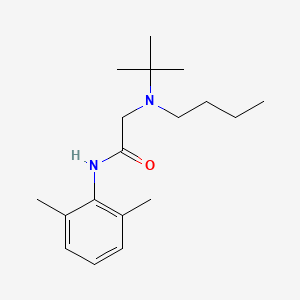
![3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide](/img/structure/B14638071.png)


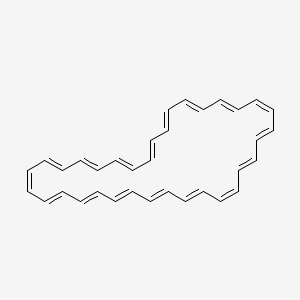


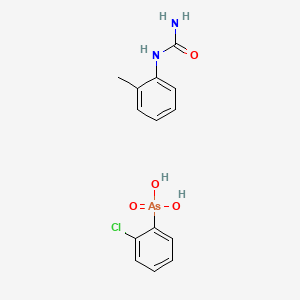
![N,N'-Dimethyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14638120.png)
